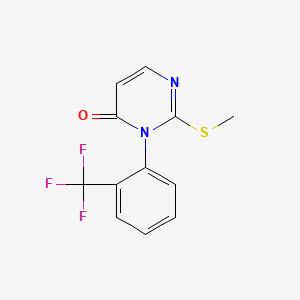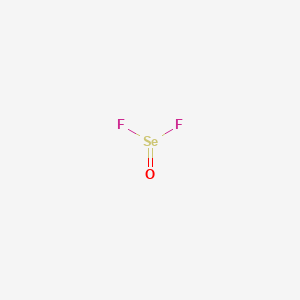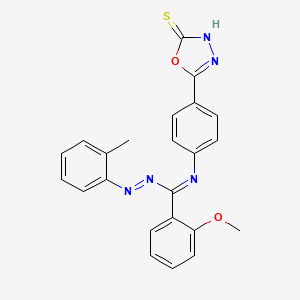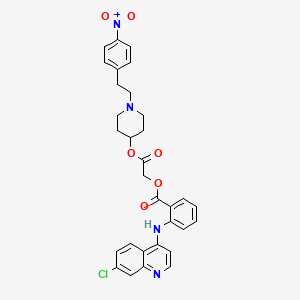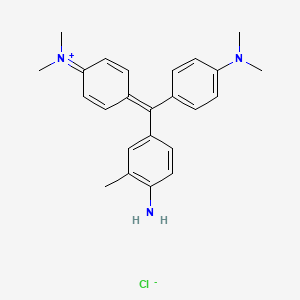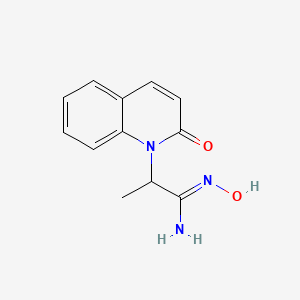
trans-Bicyclo(3.3.0)oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Bicyclo(3.3.0)oct-2-ene: is a highly strained bicyclic hydrocarbon with the molecular formula C8H12 . This compound is characterized by its unique structure, which consists of two fused cyclopentane rings with a double bond at the 2-position. The trans configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s significant strain energy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bicyclo(3.3.0)oct-2-ene is challenging due to its high strain energy. One common method involves the intramolecular Diels-Alder reaction of a suitable diene and dienophile. This reaction typically requires high temperatures and pressures to overcome the strain energy and achieve the desired product .
Industrial Production Methods: Industrial production of trans-Bicyclo(33 advancements in synthetic methodologies and catalysis may pave the way for more efficient production routes in the future .
Análisis De Reacciones Químicas
Types of Reactions: trans-Bicyclo(3.3.0)oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding saturated bicyclic compound.
Substitution: Electrophilic substitution reactions can occur at the double bond, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., bromine), alkyl halides
Major Products Formed:
Oxidation: Diols, ketones
Reduction: Saturated bicyclic hydrocarbons
Substitution: Halogenated or alkylated bicyclic compounds
Aplicaciones Científicas De Investigación
Chemistry: trans-Bicyclo(3.3.0)oct-2-ene is used as a model compound in studies of strain energy and reaction mechanisms . Its unique structure makes it an interesting subject for theoretical and experimental investigations in organic chemistry .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential pharmacological properties . The strained ring system can interact with biological targets in unique ways, offering potential for drug discovery .
Industry: In the industrial context, this compound and its derivatives are studied for their potential use in materials science and polymer chemistry . The compound’s rigidity and strain energy can impart desirable properties to polymers and other materials .
Mecanismo De Acción
The mechanism by which trans-Bicyclo(3.3.0)oct-2-ene exerts its effects is primarily related to its strain energy and reactivity . The high strain energy makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
cis-Bicyclo(3.3.0)oct-2-ene: This compound has a similar structure but with the substituents on the double bond on the same side, resulting in different reactivity and strain energy.
Bicyclo(3.2.1)octane: Another bicyclic compound with a different ring fusion pattern, leading to distinct chemical properties and applications.
Uniqueness: trans-Bicyclo(3.3.0)oct-2-ene is unique due to its trans configuration and the resulting high strain energy. This makes it a valuable compound for studying the effects of strain on chemical reactivity and for exploring novel synthetic methodologies .
Propiedades
Número CAS |
53225-38-0 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(3aR,6aS)-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8-/m0/s1 |
Clave InChI |
KEHFJHPSOFFXBO-YUMQZZPRSA-N |
SMILES isomérico |
C1C[C@@H]2CC=C[C@H]2C1 |
SMILES canónico |
C1CC2CC=CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


